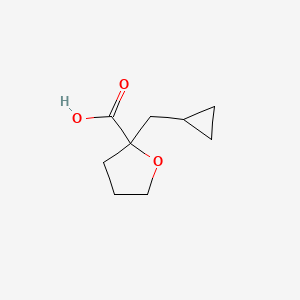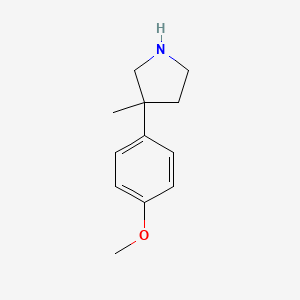
3-(4-Methoxyphenyl)-3-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-3-methylpyrrolidine: is an organic compound characterized by a pyrrolidine ring substituted with a 4-methoxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3-methylpyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine and a methylating agent. One common method is the reductive amination of 4-methoxybenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Methoxyphenyl)-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: 3-(4-Hydroxyphenyl)-3-methylpyrrolidine.
Reduction: 3-(4-Methoxycyclohexyl)-3-methylpyrrolidine.
Substitution: 3-(4-Bromophenyl)-3-methylpyrrolidine.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-(4-Methoxyphenyl)-3-methylpyrrolidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its structural features may interact with specific receptors in the brain, offering therapeutic benefits .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylpyrrolidine involves its interaction with molecular targets such as neurotransmitter receptors. The methoxy group and the pyrrolidine ring play crucial roles in binding to these receptors, modulating their activity. This interaction can influence neurotransmitter release and uptake, potentially leading to therapeutic effects in neurological conditions .
Comparaison Avec Des Composés Similaires
3-(4-Hydroxyphenyl)-3-methylpyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Methoxyphenyl)-3-methylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 3-(4-Methoxyphenyl)-3-methylpyrrolidine is unique due to the combination of its methoxyphenyl and methylpyrrolidine moieties. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-12(7-8-13-9-12)10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
Clé InChI |
VAQTZXOJDJXERC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


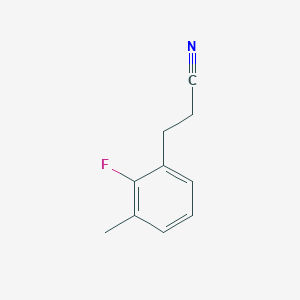
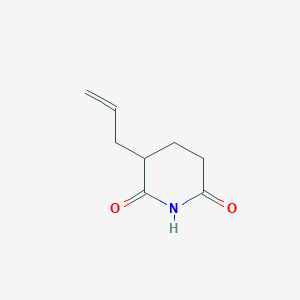
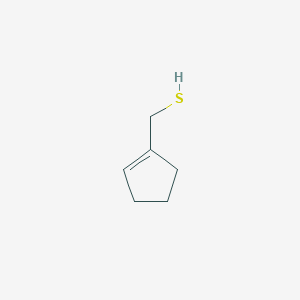
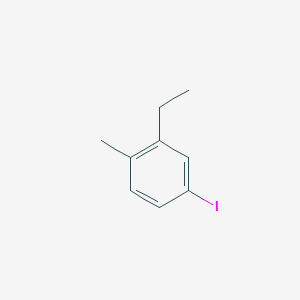
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
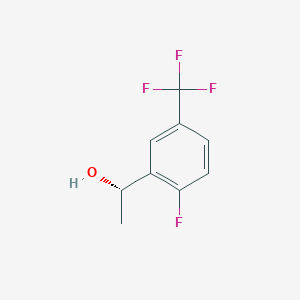
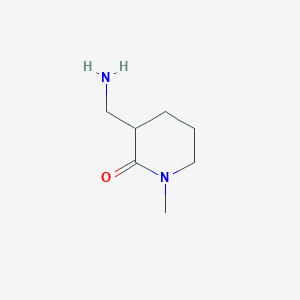
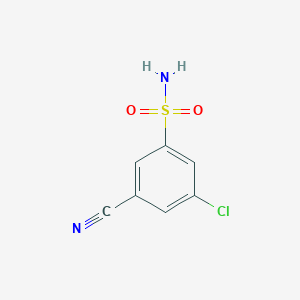

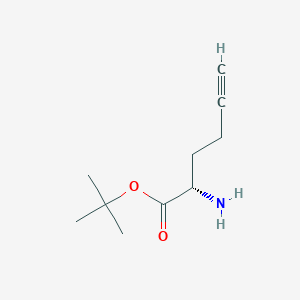
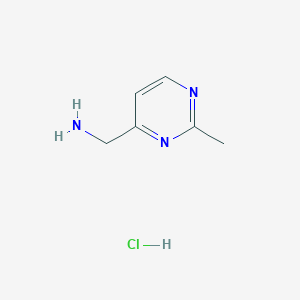
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
![(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid](/img/structure/B13504895.png)
